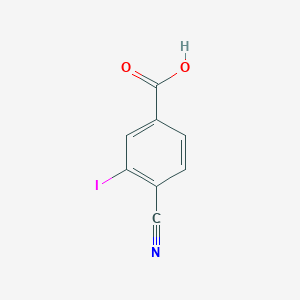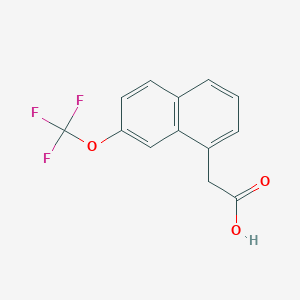
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a unique combination of a cyclopropylpyrazine moiety and a borinic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps, starting with the preparation of the cyclopropylpyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The subsequent introduction of the borinic acid group is often carried out using boron-containing reagents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the borinic acid group.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the pyrazine ring can introduce various functional groups.
科学的研究の応用
(6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyrazine ring may also interact with various receptors or enzymes, influencing biological pathways.
類似化合物との比較
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazine ring structure and exhibit similar reactivity and biological activity.
Borinic acid derivatives: Compounds with borinic acid groups can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets (6-Cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid apart is the combination of the cyclopropylpyrazine moiety with the borinic acid group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H21BN2O3 |
|---|---|
分子量 |
264.13 g/mol |
IUPAC名 |
(6-cyclopropylpyrazin-2-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H21BN2O3/c1-12(2,17)13(3,4)19-14(18)11-8-15-7-10(16-11)9-5-6-9/h7-9,17-18H,5-6H2,1-4H3 |
InChIキー |
HXOGDIXMOHQSKN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=N1)C2CC2)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)



![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)





